![molecular formula C21H25N3O3S B2717178 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034391-86-9](/img/structure/B2717178.png)

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

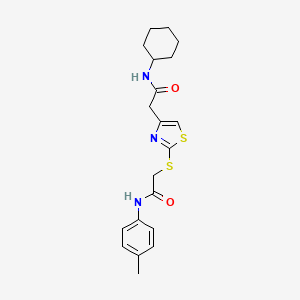

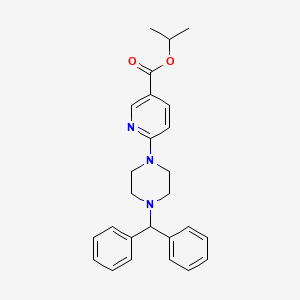

The compound appears to contain a benzo[b]thiophen-3-yl group , a dimethylamino group , and a 2,3-dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea linkage . The presence of the benzo[b]thiophen-3-yl, dimethylamino, and 2,3-dimethoxyphenyl groups would likely influence the compound’s shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . For example, the dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

Some general properties can be inferred from the functional groups present. For example, the presence of a dimethylamino group could make the compound basic . The compound might also have significant aromatic character due to the benzo[b]thiophen-3-yl and 2,3-dimethoxyphenyl groups .Scientific Research Applications

Antiacetylcholinesterase Activity

Flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. It was found that certain spacers and substitutions are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas via the Lossen rearrangement, mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcases a method for converting carboxylic acids into ureas. This process, which involves intermediate hydroxamic acids, provides a good yield without racemization under mild conditions. This synthetic route could be relevant for producing various urea derivatives for scientific research, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).

Pharmacological Activities of Benzo[b]thiophen Derivatives

Studies on benzo[b]thiophen derivatives, including analogs of tryptamine and heteroauxin, have provided insights into the synthesis and pharmacological properties of these compounds. Such research outlines the preparation methods and potential pharmacological applications, including their activities related to neurotransmission and plant growth regulation (Chapman et al., 1969).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activities. These compounds have shown promising antiproliferative action, suggesting potential applications in cancer research and therapy (Esteves-Souza et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-24(2)17(15-13-28-19-11-6-5-8-14(15)19)12-22-21(25)23-16-9-7-10-18(26-3)20(16)27-4/h5-11,13,17H,12H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRNNRBIWKPULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)